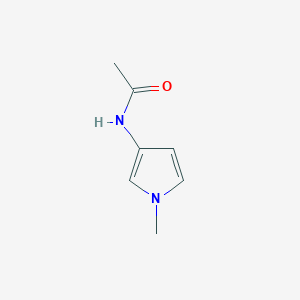
N-(1-Methyl-1H-pyrrol-3-yl)acetamide
Overview
Description
N-(1-Methyl-1H-pyrrol-3-yl)acetamide: is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-1H-pyrrol-3-yl)acetamide typically involves the reaction of 1-methylpyrrole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The purification of the product is often achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: N-(1-Methyl-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: N-(1-Methyl-1H-pyrrol-3-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways and its interactions with biomolecules .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-(1-Methyl-1H-pyrrol-2-yl)acetamide
- N-(1-Methyl-1H-pyrrol-4-yl)acetamide
- N-(1-Methyl-1H-pyrrol-5-yl)acetamide
Uniqueness: N-(1-Methyl-1H-pyrrol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its analogs .
Properties
IUPAC Name |
N-(1-methylpyrrol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10)8-7-3-4-9(2)5-7/h3-5H,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFKWYFXDYJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506466 | |
| Record name | N-(1-Methyl-1H-pyrrol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62187-86-4 | |
| Record name | N-(1-Methyl-1H-pyrrol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


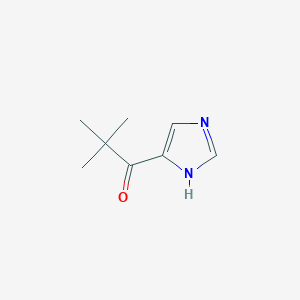
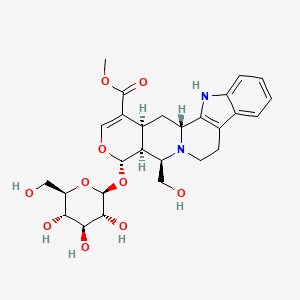

![7-tert-Butylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B3355177.png)
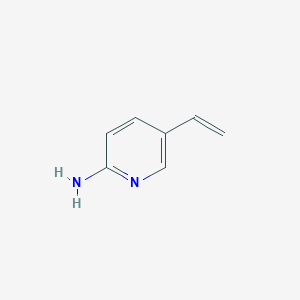
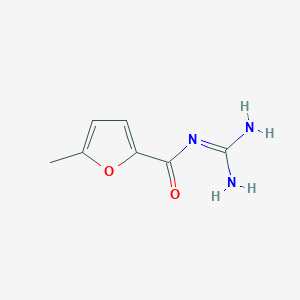

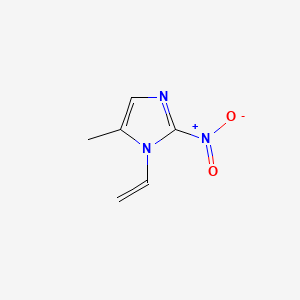
![5-Chloro-2-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B3355195.png)
![1-[(Pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B3355202.png)
![2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B3355210.png)
![3-Nitroimidazo[1,2-A]pyridin-2-amine](/img/structure/B3355242.png)
![5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B3355255.png)
![3-Nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3355262.png)
